molecular formula C9H7FN2O2 B12969457 Ethyl 5-cyano-3-fluoropicolinate

Ethyl 5-cyano-3-fluoropicolinate

Cat. No.: B12969457
M. Wt: 194.16 g/mol
InChI Key: FQPSHYRIWVRGDD-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-3-fluoropicolinate is a chemical compound with the molecular formula C8H6FN2O2. It belongs to the class of picolinates, which are derivatives of picolinic acid. This compound is characterized by the presence of a cyano group (-CN) and a fluorine atom (-F) attached to the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-cyano-3-fluoropicolinate typically involves the reaction of 3-fluoropyridine with ethyl cyanoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the cyano group is introduced at the 5-position of the pyridine ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-cyano-3-fluoropicolinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to introduce additional functional groups on the pyridine ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base.

    Reduction: Lithium aluminum hydride or hydrogenation catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Amines: From the reduction of the cyano group.

    Substituted Picolinates: From nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 5-cyano-3-fluoropicolinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-3-fluoropicolinate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or modulating receptor activity. The cyano and fluorine groups play a crucial role in enhancing the compound’s binding affinity and selectivity towards its molecular targets. The exact pathways involved can vary depending on the biological system and the specific target being studied .

Comparison with Similar Compounds

    Ethyl 5-cyano-3-chloropicolinate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 5-cyano-3-bromopicolinate: Similar structure but with a bromine atom instead of fluorine.

    Ethyl 5-cyano-3-iodopicolinate: Similar structure but with an iodine atom instead of fluorine.

Comparison: Ethyl 5-cyano-3-fluoropicolinate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine is highly electronegative, which can enhance the compound’s reactivity and binding affinity in biological systems. Compared to its chloro, bromo, and iodo counterparts, the fluorinated compound often exhibits higher stability and selectivity in various applications .

Properties

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

IUPAC Name

ethyl 5-cyano-3-fluoropyridine-2-carboxylate

InChI

InChI=1S/C9H7FN2O2/c1-2-14-9(13)8-7(10)3-6(4-11)5-12-8/h3,5H,2H2,1H3

InChI Key

FQPSHYRIWVRGDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)C#N)F

Origin of Product

United States

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